Spironolactone-d3-1

Description

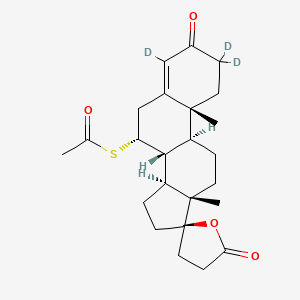

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O4S |

|---|---|

Molecular Weight |

419.6 g/mol |

IUPAC Name |

S-[(7R,8R,9S,10R,13S,14S,17R)-2,2,4-trideuterio-10,13-dimethyl-3,5'-dioxospiro[1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |

InChI |

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i4D2,12D |

InChI Key |

LXMSZDCAJNLERA-RQPNHFSDSA-N |

Isomeric SMILES |

[2H]C1=C2C[C@H]([C@H]3[C@@H]4CC[C@]5([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)CCC(=O)O5)SC(=O)C |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Spironolactone-d3-1 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Spironolactone-d3, a deuterated analog of the drug Spironolactone. It is primarily intended for use by professionals in research and development who require detailed technical information for analytical applications. This document covers its chemical structure, physicochemical properties, mechanism of action of the parent compound, synthesis, and detailed experimental protocols for its use as an internal standard in quantitative analysis.

Core Chemical Identity and Properties

Spironolactone-d3 is the deuterium-labeled version of Spironolactone, where three hydrogen atoms on the acetylthio group have been replaced with deuterium.[1][2] This isotopic substitution makes it an ideal internal standard for the quantification of Spironolactone in biological matrices using mass spectrometry-based methods.[1] The labeling minimally affects its chemical behavior while providing a distinct mass difference for unambiguous detection.

The chemical structure of Spironolactone-d3 is identical to that of Spironolactone, except for the isotopic labeling at the 7α-acetylthio position.

Formal Name: (7α,17α)-7-(acetylthio-d3)-17-hydroxy-3-oxo-pregn-4-ene-21-carboxylic acid-γ-lactone.[1]

The key quantitative data for Spironolactone-d3 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₉D₃O₄S | [1][3] |

| Molecular Weight | 419.6 g/mol | [1] |

| Appearance | White to Pale Yellow Solid | [3] |

| Melting Point | 204-206°C | [3] |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol; Slightly soluble in Chloroform. | [1][3] |

| Storage Conditions | -20°C, Hygroscopic, Under inert atmosphere. | [1][3] |

| InChI Key | LXMSZDCAJNLERA-OFUZVNSWSA-N | [1] |

| SMILES | O=C(CC1)O[C@@]21CC[C@@]3([H])[C@]4([H])--INVALID-LINK--([2H])[2H])=O)CC5=CC(CC[C@]5(C)[C@@]4([H])CC[C@@]32C)=O | [1] |

| Purity (Example Batch) | 99.2% (by HPLC) | [4] |

| Optical Rotation | [α]ᴰ = -36.1° | [4] |

Mechanism of Action (Spironolactone)

To understand the relevance of quantifying Spironolactone, it is essential to be familiar with its mechanism of action. Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR).[5][6] It acts primarily in the distal convoluted tubule of the kidney by binding to the aldosterone-dependent sodium-potassium exchange site, thus inhibiting the effects of the hormone aldosterone.[7][8] This action leads to an increased excretion of sodium and water while retaining potassium, which underlies its utility as a potassium-sparing diuretic and antihypertensive agent.[7][9] Additionally, Spironolactone possesses anti-androgenic properties by competing with androgens for binding to the androgen receptor.[5][6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SPIRONOLACTONE-D3 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Spironolactone - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Spironolactone? [synapse.patsnap.com]

- 7. pfizermedical.com [pfizermedical.com]

- 8. droracle.ai [droracle.ai]

- 9. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

In-Depth Technical Guide to Spironolactone-d3: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties of Spironolactone-d3, a deuterated analog of Spironolactone. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. Spironolactone-d3 is primarily utilized as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of mass spectrometry and liquid chromatography analyses.[1]

Chemical and Physical Properties

Spironolactone-d3 is a synthetic steroid that is structurally similar to the mineralocorticoid aldosterone. The introduction of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis of Spironolactone in biological matrices.

Table 1: Physical and Chemical Properties of Spironolactone-d3 and Spironolactone

| Property | Spironolactone-d3 | Spironolactone |

| Molecular Formula | C24H29D3O4S | C24H32O4S[2][3][4] |

| Molecular Weight | 419.59 g/mol [5][6] | 416.58 g/mol [2][3][4] |

| CAS Number | Not explicitly found for d3 | 52-01-7[2][3][4][5] |

| Appearance | White to off-white powder (presumed) | White to light tan crystalline powder |

| Melting Point | Not explicitly found | 134-135 °C[2] |

| Boiling Point | Not explicitly found | Not available |

| Solubility | Soluble in Methanol, Ethanol, Acetonitrile | Soluble in acetone, ethanol, ethyl acetate, and chloroform. Slightly soluble in methanol and water. |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5] | Store at controlled room temperature. |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of Spironolactone-d3 would be very similar to that of Spironolactone, with the key difference being the absence of signals corresponding to the three deuterated positions. The exact location of the deuterium atoms would determine which signals are absent.

-

¹³C NMR: The carbon-13 NMR spectrum would also be nearly identical to that of Spironolactone. The carbons directly bonded to deuterium would exhibit a characteristic multiplet splitting pattern due to C-D coupling.

-

-

Mass Spectrometry (MS): The mass spectrum of Spironolactone-d3 will show a molecular ion peak (M+) that is 3 mass units higher than that of unlabeled Spironolactone, reflecting the presence of the three deuterium atoms. This mass shift is the basis for its use as an internal standard in mass spectrometric assays.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be very similar to that of Spironolactone, with potential subtle shifts in the C-H stretching vibrations due to the presence of C-D bonds.

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis and characterization of Spironolactone and can be adapted for Spironolactone-d3.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is suitable for determining the purity and concentration of Spironolactone-d3.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer solution (pH 4) in a 1:1 ratio.[7]

-

Flow Rate: 1.5 mL/min.[7]

-

Detection Wavelength: 240 nm.[7]

-

Column Temperature: 40 °C.[7]

-

Standard Preparation: A stock solution of Spironolactone-d3 is prepared by dissolving a precisely weighed amount in the mobile phase. Serial dilutions are then made to create a calibration curve.

-

Sample Preparation: The sample containing Spironolactone-d3 is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

-

Quantification: The concentration of Spironolactone-d3 in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

UV-Visible Spectrophotometry for Concentration Determination

A simple and rapid method for determining the concentration of Spironolactone-d3 in a solution.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Solvent: Methanol.[8]

-

Procedure:

-

A standard stock solution of Spironolactone-d3 (e.g., 100 µg/mL) is prepared by dissolving a known amount in methanol.[8]

-

A series of standard solutions with concentrations ranging from 5.0 to 30.0 µg/mL are prepared by diluting the stock solution.[8]

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 238 nm for Spironolactone.[8]

-

A calibration curve is constructed by plotting absorbance versus concentration.

-

The absorbance of the unknown sample solution is measured, and its concentration is determined using the calibration curve.

-

Biological Activity and Mechanism of Action

Spironolactone-d3 is expected to have the same biological activity and mechanism of action as unlabeled Spironolactone. Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR), thereby blocking the effects of aldosterone.[2][5] It also possesses antiandrogenic activity by acting as an antagonist at the androgen receptor (AR).[2]

The primary use of Spironolactone-d3 is as an internal standard, where its biological activity is not the primary focus. However, understanding the mechanism of the parent compound is crucial for interpreting pharmacokinetic and metabolic studies.

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for the quantification of Spironolactone-d3 using HPLC.

Mechanism of Action of Spironolactone

Caption: Dual antagonistic action of Spironolactone on mineralocorticoid and androgen receptors.

References

- 1. veeprho.com [veeprho.com]

- 2. Spironolactone - Wikipedia [en.wikipedia.org]

- 3. Spironolactone (CAS 52-01-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Spironolactone [webbook.nist.gov]

- 5. Spironolactone-d3 | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jocpr.com [jocpr.com]

- 8. mjhs.md [mjhs.md]

Synthesis and isotopic labeling of Spironolactone-d3-1

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Spironolactone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Spironolactone, with a specific focus on the introduction of a deuterium label to produce Spironolactone-d3. This document outlines a proposed synthetic pathway, detailed experimental protocols, and quantitative data derived from established literature. Additionally, it includes visualizations of the synthetic workflow and the established signaling pathway for Spironolactone's mechanism of action to provide a thorough resource for researchers in medicinal chemistry and drug development.

Proposed Synthesis of Spironolactone-d3

The isotopic labeling of Spironolactone with three deuterium atoms is most strategically achieved at the acetyl group, which is introduced in the final step of the synthesis. The common precursor for this final step is Canrenone (17α-(2-carboxyethyl)-17β-hydroxy-androsta-4,6-dien-3-one-γ-lactone). The proposed method involves the synthesis of deuterated thioacetic acid (Thioacetic acid-d4), which then undergoes a conjugate addition reaction with Canrenone to yield the target molecule, Spironolactone-d3.

The key steps are:

-

Preparation of Canrenone: Synthesized from precursors like androstenedione through a multi-step process involving ethynylation, hydrogenation, oxidation, and dehydrogenation.

-

Synthesis of Thioacetic acid-d4 (CD₃COSD): Prepared from commercially available deuterated precursors.

-

Final Conjugate Addition: Reaction of Canrenone with Thioacetic acid-d4 to yield Spironolactone-d3.

Data Presentation

Quantitative data for the final step of Spironolactone synthesis, the conversion of Canrenone to Spironolactone, is summarized below. These values are derived from various reported industrial and laboratory-scale syntheses of the unlabeled compound and provide a benchmark for the proposed synthesis of the deuterated analogue.

| Precursors | Catalyst/Solvent | Reaction Time & Temp. | Yield (%) | Purity (%) | Reference |

| Canrenone, Thioacetic acid | Trimethylsilyl triflate / THF | 1 hour @ 20°C | 76% | 99.6% (HPLC) | [1] |

| Canrenone, Potassium thioacetate | Oxalic acid / Ethanol | 5 hours (reflux) | 75% | 99.2% (HPLC) | [2] |

| Canrenone, Potassium thioacetate | Methanesulfonic acid / Ethanol | 4 hours (reflux) | 76% | 99.0% (HPLC) | [2][3] |

| Canrenone, Thioacetic acid | Chloranil | Not specified | 86% | Not specified | [4] |

| Canrenone, Thioacetic acid | Methanol | 3 hours @ 65°C | ~93% (based on mass) | 99.4% | [5] |

Experimental Protocols

Protocol 1: Synthesis of Thioacetic acid-d4 (CD₃COSD)

This protocol is adapted from established methods for synthesizing thioacetic acid and deuterated thioamides.[6][7]

Reagents:

-

Acetic anhydride-d6 ((CD₃CO)₂O)

-

Hydrogen sulfide (H₂S) or Sodium hydrosulfide (NaSH) followed by acidification.

Methodology:

-

In a flame-dried, three-necked flask equipped with a gas inlet, a condenser, and a magnetic stirrer, place acetic anhydride-d6.

-

Cool the flask in an ice bath.

-

Bubble hydrogen sulfide gas through the stirred solution at a slow rate for 2-4 hours. Alternatively, react with a molar equivalent of NaSH, followed by careful acidification with a deuterated acid (e.g., DCl in D₂O) to generate H₂S in situ.

-

Monitor the reaction by IR spectroscopy for the disappearance of the anhydride peak (~1810 cm⁻¹) and the appearance of the thioacid S-H stretch (~2550 cm⁻¹).

-

Upon completion, carefully distill the reaction mixture under reduced pressure to isolate the crude Thioacetic acid-d4 (boiling point ~93°C). The product is a yellow liquid with a strong odor and should be handled in a well-ventilated fume hood.

-

The product is typically used without further purification, as it may be contaminated with some Acetic acid-d4.

Protocol 2: Synthesis of Spironolactone-d3 from Canrenone

This protocol is based on a high-yield synthesis method for unlabeled Spironolactone.[1]

Reagents:

-

Canrenone

-

Thioacetic acid-d4 (CD₃COSD)

-

Trimethylsilyl triflate (TMSOTf)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

-

Methanol

Methodology:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (10 mL per 1 mmol of Canrenone).

-

Add freshly distilled Thioacetic acid-d4 (2.0 mmol equivalents) and trimethylsilyl triflate (2.0 mmol equivalents).

-

Stir the solution well, then add Canrenone (1.0 mmol equivalent).

-

Continue stirring the reaction at room temperature (approx. 20°C) for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, add ethyl acetate (5 mL per 1 mmol of Canrenone).

-

Slowly add saturated sodium carbonate solution (5 mL per 1 mmol of Canrenone) to quench the reaction and stir at room temperature for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a light brown solid.

-

Recrystallize the solid from methanol to yield pure Spironolactone-d3 as white crystals.

-

Confirm the purity and isotopic incorporation using HPLC, Mass Spectrometry, and NMR spectroscopy.

Mandatory Visualizations

Synthesis Workflow

Caption: Proposed synthetic workflow for Spironolactone-d3.

Signaling Pathway: Mechanism of Action

Caption: Mechanism of action of Spironolactone as an MR antagonist.

References

- 1. Spironolactone synthesis - chemicalbook [chemicalbook.com]

- 2. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102321139A - Synthetic method of spironolactone - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]

- 6. Synthesis of carbon-14, carbon-13 and deuterium labeled forms of thioacetamide and thioacetamide S-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioacetic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to Spironolactone-d3: Commercial Availability and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Spironolactone-d3, a deuterated analog of the potassium-sparing diuretic, Spironolactone. This document details its commercial availability from various suppliers, offers a comprehensive experimental protocol for its use as an internal standard in bioanalytical methods, and illustrates the key signaling pathway through which its non-deuterated counterpart, Spironolactone, exerts its therapeutic effects. The information herein is intended to support research, development, and analytical activities involving Spironolactone.

Commercial Availability and Suppliers of Spironolactone-d3

Spironolactone-d3 is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes the key specifications of Spironolactone-d3 offered by various commercial vendors. Researchers are advised to consult the suppliers' websites and Certificates of Analysis for the most current and detailed information.

| Supplier | Catalog Number | Purity (by HPLC) | Isotopic Enrichment | Formulation |

| Cayman Chemical | 43592 | ≥95% | Not specified | Solid |

| Simson Pharma Limited | S410005 | Not specified | Not specified | In Stock |

| ESS Chem Co. | ESS0196 | 99.9% | 99 atom % D | Solid |

| MedchemExpress | HY-B0561S1 | 99.82% | 99% | Solid |

| TargetMol | T6558 | Not specified | Not specified | Solid |

| Clearsynth | CS-O-00897 | Not specified | Not specified | In Stock |

Experimental Protocol: Quantification of Spironolactone in Human Plasma using Spironolactone-d3 as an Internal Standard by LC-MS/MS

The following protocol is a representative method for the quantitative analysis of Spironolactone in a biological matrix, such as human plasma, using Spironolactone-d3 as an internal standard (IS). This method is based on established bioanalytical techniques and can be adapted for various research applications.[1][2]

Materials and Reagents

-

Spironolactone (Reference Standard)

-

Spironolactone-d3 (Internal Standard)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Methylene chloride (DCM)

-

Ultrapure water

-

Human plasma (blank)

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Spironolactone and Spironolactone-d3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Spironolactone stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Spironolactone-d3 stock solution with methanol:water (1:1, v/v).

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (Spironolactone-d3, 100 ng/mL).

-

Vortex the samples for 30 seconds.

-

Add 1 mL of extraction solvent (MTBE:DCM, 80:20, v/v).

-

Vortex for 10 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Condition |

| Column | C18 column (e.g., 3.0 x 100 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient Elution | Isocratic: 70% B |

| Flow Rate | 320 µL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Spironolactone: m/z 341.2 → 107.2Spironolactone-d3: m/z 344.2 → 107.2 (adjust based on specific d-labeling) |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Data Analysis

-

Quantify the concentration of Spironolactone in the unknown samples by constructing a calibration curve of the peak area ratio of Spironolactone to Spironolactone-d3 versus the nominal concentration of the calibration standards.

Signaling Pathway of Spironolactone Action

Spironolactone primarily acts as a competitive antagonist of the mineralocorticoid receptor (MR). The following diagram illustrates the classical genomic signaling pathway of aldosterone and its inhibition by Spironolactone.

Caption: Mineralocorticoid Receptor Signaling Pathway and Spironolactone Inhibition.

References

Technical Guide to the Certificate of Analysis and Purity of Spironolactone-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Spironolactone-d3, a deuterated analog of the potassium-sparing diuretic, Spironolactone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms that a specific product meets its predetermined specifications. For a stable isotope-labeled compound like Spironolactone-d3, the CoA provides critical data on its identity, purity, and isotopic enrichment.

General Workflow of a Certificate of Analysis

The following diagram illustrates the typical workflow involved in generating a Certificate of Analysis for a chemical standard.

Caption: General workflow for generating a Certificate of Analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data for Spironolactone-d3 as found in representative Certificates of Analysis.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₂₉D₃O₄S |

| Molecular Weight | 419.59 g/mol [1][2] |

| Appearance | White to off-white solid[1] |

Table 2: Analytical Data from Representative CoAs

| Parameter | Specification/Result | Supplier/Source |

| Purity (HPLC) | 99.82%[1] | MedchemExpress |

| Purity (HPLC) | >99.00% | GlpBio |

| Purity (HPLC) | 99.2%[2] | Itemanc.com |

| Isotopic Enrichment | 99%[1] | MedchemExpress |

| ¹H NMR Spectrum | Consistent with structure[1] | MedchemExpress, GlpBio |

| Mass Spectrum (MS) | Consistent with structure[1] | MedchemExpress |

| Infrared (IR) Spectrum | Conforms[2] | Itemanc.com |

| Optical Rotation | [α]ᴰ = -36.1°[2] | Itemanc.com |

Experimental Protocols for Purity Determination

The purity of Spironolactone-d3 is typically determined by High-Performance Liquid Chromatography (HPLC). The following sections detail common methodologies.

Reversed-Phase HPLC Method 1

This method is a common approach for the analysis of Spironolactone and its related compounds.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 inertsil (250 x 4.6 mm), 5 µm particle size[3].

-

Mobile Phase : A mixture of phosphate buffer solution (pH = 4) and acetonitrile in a 1:1 ratio[3].

-

Flow Rate : 1.5 mL/min[3].

-

Detection Wavelength : 240 nm[3].

-

Column Temperature : 40 °C[3].

-

Injection Volume : 20 µL.

-

Standard Preparation : A working standard of Spironolactone is dissolved in the mobile phase to a known concentration (e.g., 20-30 ppm)[3]. The sample of Spironolactone-d3 is prepared similarly.

-

Analysis : The standard and sample solutions are injected into the HPLC system, and the peak areas are used to calculate the purity of the sample.

Reversed-Phase HPLC Method 2

An alternative isocratic method for the separation of Spironolactone and its impurities.

-

Instrumentation : HPLC with a UV Photodiode Array (PDA) detector.

-

Column : Symmetry C8 (150 x 3.9 mm), 5 µm particle size[4].

-

Mobile Phase : A mixture of Water, Tetrahydrofuran (THF), and Acetonitrile (ACN) in the ratio of 77:21:2 (v/v/v)[4].

-

Flow Rate : Not specified, but typically 1.0 mL/min for such columns.

-

Detection Wavelength : 254 nm and 283 nm[4].

-

Injection Volume : 20 µL[4].

-

Standard and Sample Preparation : Solutions are prepared in a suitable diluent, typically the mobile phase or a component of it.

Analytical Workflow for Purity Determination

The diagram below outlines the typical workflow for determining the purity of a pharmaceutical standard like Spironolactone-d3 using HPLC.

Caption: Workflow for HPLC purity determination.

Identity Confirmation Techniques

Beyond purity, confirming the chemical identity of Spironolactone-d3 is paramount.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : This technique provides information about the structure of the molecule by analyzing the magnetic properties of its atomic nuclei. The spectrum of Spironolactone-d3 is expected to be consistent with its structure, showing the characteristic peaks of the Spironolactone backbone, with the absence of signals corresponding to the deuterated positions.

-

Mass Spectrometry (MS) : MS measures the mass-to-charge ratio of ions. For Spironolactone-d3, the molecular ion peak should correspond to its molecular weight of approximately 419.59 Da, confirming the incorporation of three deuterium atoms.

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups within a molecule. The IR spectrum of Spironolactone-d3 should be consistent with the known spectrum of Spironolactone, showing characteristic absorption bands for its functional groups.

Isotopic Enrichment

Isotopic enrichment quantifies the percentage of the deuterated isotopologue in the material. For Spironolactone-d3, an isotopic enrichment of 99% indicates that 99% of the molecules contain the three deuterium atoms as intended. This is a critical parameter for studies where the deuterated standard is used for quantitative analysis.

This technical guide provides a foundational understanding of the analytical characterization of Spironolactone-d3. For specific applications, it is always recommended to refer to the Certificate of Analysis provided by the supplier and to perform any necessary in-house verification.

References

Deuterated Spironolactone for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated spironolactone as an internal standard in mass spectrometry-based bioanalytical methods. The use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification of analytes in complex biological matrices. This document details the rationale for using deuterated spironolactone, its metabolic pathways, and provides exemplary experimental protocols and quantitative data from published literature.

The Role of Deuterated Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. The IS is used to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte of interest.

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are considered the gold standard for internal standards in mass spectrometry. Their key advantages include:

-

Similar Chemical and Physical Properties: Deuterated standards co-elute with the unlabeled analyte in liquid chromatography, minimizing the effects of matrix suppression or enhancement.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

-

Minimal Isotopic Interference: The natural abundance of heavy isotopes is low, resulting in negligible interference with the analyte signal.

Spironolactone-D3 and Canrenone-d6 are commonly used deuterated internal standards for the quantification of spironolactone and its primary active metabolite, canrenone.

Spironolactone: Metabolism and Signaling Pathway

Spironolactone is a synthetic steroidal drug that acts as a mineralocorticoid receptor antagonist. It is extensively metabolized in the liver, and its metabolites also exhibit pharmacological activity. The major metabolic pathways involve the removal or modification of the sulfur-containing group.

The primary metabolites of spironolactone include:

-

Canrenone: Formed by the removal of the thioacetyl group.

-

7α-thiomethylspironolactone (TMS): An active metabolite where the sulfur is retained.

-

6β-hydroxy-7α-thiomethylspironolactone (HTMS): Another active metabolite.

Understanding the metabolic fate of spironolactone is crucial for designing effective bioanalytical methods that can accurately quantify the parent drug and its key metabolites.

Figure 1: Simplified metabolic pathway of spironolactone.

Synthesis of Deuterated Spironolactone

While detailed, proprietary synthesis protocols are not publicly available, a plausible synthetic route for deuterated spironolactone, such as spironolactone-d3, can be postulated based on established chemical reactions. One common strategy involves the introduction of deuterium at a late stage of the synthesis. For instance, deuterated thioacetic acid can be reacted with a suitable precursor.

A representative synthetic scheme for spironolactone involves the reaction of canrenone with thioacetic acid. To synthesize a deuterated analog, a deuterated version of thioacetic acid could be used.

Representative Synthetic Scheme:

-

Preparation of Deuterated Thioacetic Acid (CH₃COS D): This can be achieved through the exchange of the sulfhydryl proton with a deuterium source, such as D₂O, under appropriate conditions.

-

Reaction with Canrenone: Canrenone is then reacted with the deuterated thioacetic acid in the presence of a suitable catalyst to yield deuterated spironolactone.

It is important to note that the exact position and number of deuterium atoms can be controlled by the choice of deuterated reagents and reaction conditions. Commercially available standards like Spironolactone-D3 and Canrenone-d6 have deuterium labels at specific, stable positions.

Experimental Protocols for Mass Spectrometric Analysis

The following sections outline a general workflow and specific experimental conditions for the quantification of spironolactone and its metabolites in biological matrices using deuterated internal standards.

Experimental Workflow

The overall workflow for a typical bioanalytical method using LC-MS/MS is depicted below.

Figure 2: General experimental workflow for spironolactone analysis.

Sample Preparation: Protein Precipitation

A simple and widely used method for extracting spironolactone and its metabolites from plasma is protein precipitation.

-

Reagents:

-

Methanol (LC-MS grade)

-

Internal Standard (IS) solution (e.g., Spironolactone-D3 in methanol)

-

-

Procedure:

-

To a 50 µL aliquot of plasma sample, add 50 µL of the IS solution.

-

Add 130 µL of methanol.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at high speed (e.g., 27,500 x g) for 5 minutes at 4°C.

-

Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

-

Liquid Chromatography (LC) Conditions

The chromatographic separation is typically performed on a C18 reversed-phase column.

| Parameter | Exemplary Conditions |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol |

| Gradient | Isocratic elution with 60:40 (v/v) Methanol:Water |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 3 µL |

Mass Spectrometry (MS) Conditions

Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode.

| Parameter | Exemplary Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Spironolactone: m/z 417.2 → 341.1Canrenone: m/z 341.2 → 107.2Spironolactone-d6: m/z 347.1 → 107.2 |

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of spironolactone and its metabolites.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Internal Standard | Linearity Range | LLOQ | Reference |

| Spironolactone | Spironolactone-D3 | 0.5 - 150 ng/mL | 0.53 ng/mL | |

| Canrenone | Spironolactone-D3 | 0.5 - 150 ng/mL | 0.55 ng/mL | |

| 7α-methylthiospironolactone | Spironolactone-D3 | 0.5 - 150 ng/mL | 0.52 ng/mL | |

| Spironolactone | Estazolam | 2 - 300 ng/mL | 2 ng/mL | |

| Canrenone | Estazolam | 2 - 300 ng/mL | 2 ng/mL | |

| Spironolactone | - | 0.4 - 5.0 µg/mL | 0.20 µg/mL | |

| Canrenone | - | 0.4 - 5.0 µg/mL | 0.08 µg/mL |

Table 2: Accuracy and Precision Data

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Spironolactone | 2.77 - 184.50 | 3.1 - 13.9 | 3.1 - 13.9 | N/A | |

| Canrenone | 2.69 - 179.20 | 3.1 - 13.9 | 3.1 - 13.9 | N/A | |

| Spironolactone | 2 - 300 | < 10 | < 10 | 85 - 115 | |

| Canrenone | 2 - 300 | < 10 | < 10 | 85 - 115 |

Table 3: Recovery Data

| Analyte | Recovery (%) | Reference |

| Spironolactone | 87.4 - 112.1 | |

| Canrenone | 87.4 - 112.1 | |

| Spironolactone | Mean 99.7 | |

| Canrenone | Mean 99.7 |

Conclusion

The use of deuterated spironolactone and its metabolites as internal standards is indispensable for the accurate and reliable quantification of these compounds in biological matrices by LC-MS/MS. This guide has provided a comprehensive overview of the rationale, metabolic context, and practical aspects of employing these stable isotope-labeled standards. The detailed experimental protocols and tabulated quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and clinical analysis. The inherent advantages of deuterated internal standards in minimizing analytical variability and improving data quality underscore their importance in modern bioanalytical chemistry.

A Technical Guide to Understanding Isotopic Enrichment in Spironolactone-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, analysis, and data interpretation related to the isotopic enrichment of Spironolactone-d3. This deuterated analog of Spironolactone serves as a critical internal standard in pharmacokinetic and metabolic studies, where its isotopic purity is paramount for accurate quantification.

Introduction to Isotopic Enrichment

Isotopically labeled compounds, such as Spironolactone-d3, are molecules in which one or more atoms have been replaced by an isotope of that same element. In the case of Spironolactone-d3, three hydrogen atoms (¹H) are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.

Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of isotopic labels. For Spironolactone-d3, a high isotopic enrichment (typically >98%) is crucial to minimize signal interference from unlabeled or partially labeled species in sensitive analytical techniques like mass spectrometry.[1] The isotopic distribution (the relative abundance of molecules with zero, one, two, three, etc., deuterium atoms) provides a detailed picture of the isotopic purity.

Synthesis of Spironolactone-d3

The common nomenclature for Spironolactone-d3, (7α,17α)-7-(acetylthio-d3)-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid-γ-lactone, indicates that the three deuterium atoms are located on the acetyl group.[2] The synthesis of unlabeled Spironolactone often involves the reaction of canrenone with thioacetic acid.[3][4] Therefore, a plausible synthetic route for Spironolactone-d3 involves the reaction of canrenone with deuterated thioacetic acid (thioacetic acid-d3).

The following diagram illustrates this proposed synthetic pathway.

Caption: Proposed synthesis of Spironolactone-d3.

Analytical Methodologies for Isotopic Enrichment Determination

The two primary analytical techniques for determining the isotopic enrichment and purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for quantifying isotopic enrichment. The high mass accuracy of HRMS allows for the clear separation and quantification of ions corresponding to the different isotopologues (d0, d1, d2, d3, etc.) of Spironolactone.

The isotopic distribution of a representative batch of Spironolactone-d3 can be summarized as follows. A high enrichment of the d3 species is desirable.

| Isotopologue | Description | Relative Abundance (%) |

| d0 | Unlabeled Spironolactone | < 0.5 |

| d1 | Spironolactone with 1 Deuterium | < 1.0 |

| d2 | Spironolactone with 2 Deuteriums | < 2.0 |

| d3 | Spironolactone with 3 Deuteriums | > 97.0 |

Note: This data is illustrative. Actual distributions may vary between batches. Commercial suppliers often report a single isotopic enrichment value, for example, 99%, which typically refers to the percentage of molecules containing at least one deuterium atom.[6]

-

Sample Preparation:

-

Prepare a stock solution of Spironolactone-d3 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

High-Resolution Mass Spectrometry (HRMS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Full scan MS.

-

Mass Range: m/z 400-450 (to cover the isotopic cluster of Spironolactone and Spironolactone-d3).

-

Resolution: > 60,000 FWHM.

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecules of each isotopologue (d0: m/z 417.20, d1: m/z 418.21, d2: m/z 419.21, d3: m/z 420.22).

-

Integrate the peak areas for each extracted ion.

-

Calculate the relative abundance of each isotopologue to determine the isotopic distribution.

-

-

The following diagram outlines the workflow for this analysis.

Caption: Workflow for LC-HRMS Isotopic Enrichment Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium NMR (²H NMR) is a direct method to observe the deuterium nuclei in a molecule. It provides information about the chemical environment of the deuterium atoms and can be used to confirm the position of labeling and quantify the isotopic enrichment.[7]

-

Sample Preparation:

-

Dissolve an accurately weighed amount of Spironolactone-d3 (typically 5-10 mg) in a suitable deuterated solvent that does not have signals overlapping with the analyte (e.g., Chloroform-d, Acetone-d6).

-

-

NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Nucleus: ²H.

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the concentration and spectrometer).

-

A relaxation delay (d1) of at least 5 times the longest T1 relaxation time to ensure quantitative results.

-

-

Referencing: The solvent signal can be used as a reference.

-

-

Data Analysis:

-

The ²H NMR spectrum will show a signal corresponding to the deuterium atoms on the acetyl group.

-

The integral of this signal, when compared to an internal standard of known concentration, can be used to quantify the amount of deuterated material.

-

The absence of other signals confirms the site-specific labeling.

-

The logical relationship between the analytical techniques and the final assessment is shown below.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. caymanchem.com [caymanchem.com]

- 3. Spironolactone synthesis - chemicalbook [chemicalbook.com]

- 4. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Spironolactone and its Metabolites using Spironolactone-d3 as an Internal Standard

Introduction

Spironolactone is a potassium-sparing diuretic and a competitive antagonist of aldosterone, primarily used in the treatment of heart failure, hypertension, and edema.[1][2] It is rapidly and extensively metabolized in the body into several active metabolites.[1][3][4] The primary active metabolites include canrenone, 7α-thiomethylspironolactone (TMS), and 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[1][3] Given that the metabolites contribute significantly to the therapeutic and potential side effects of the drug, accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[4][5][6] This application note describes a robust and sensitive method for the simultaneous quantification of spironolactone and its major metabolites in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Spironolactone-d3 as an internal standard.

Metabolic Pathway of Spironolactone

Spironolactone undergoes complex biotransformation, which can be categorized into two main pathways: one involving the removal of the sulfur group to form metabolites like canrenone, and another where the sulfur moiety is retained, leading to the formation of sulfur-containing metabolites such as 7α-thiomethylspironolactone and its hydroxylated derivatives.[1][3][4][7] Canrenone was long considered the major active metabolite, but more recent studies have highlighted the significant contribution of the sulfur-containing metabolites to the overall activity of spironolactone.[4]

Experimental Protocol

This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of spironolactone, canrenone, 7α-thiomethylspironolactone, and 6β-hydroxy-7α-thiomethylspironolactone in plasma.

1. Materials and Reagents

-

Spironolactone, Canrenone, 7α-thiomethylspironolactone, and 6β-hydroxy-7α-thiomethylspironolactone analytical standards

-

Spironolactone-d3 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (LC-MS grade)

-

Human plasma (blank)

2. Sample Preparation

A protein precipitation method is employed for sample extraction:

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma, add 100 µL of acetonitrile containing the internal standard (Spironolactone-d3, 50 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography Conditions

-

LC System: High-performance liquid chromatography (HPLC) system

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1.0 min: 30% B

-

1.0-5.0 min: 30-90% B

-

5.0-6.0 min: 90% B

-

6.0-6.1 min: 90-30% B

-

6.1-8.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

4. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI) in positive mode

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

MRM Transitions: The following multiple reaction monitoring (MRM) transitions should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Spironolactone | 417.2 | 341.1 |

| Canrenone | 341.2 | 107.2 |

| 7α-thiomethylspironolactone | 389.2 | 343.1 |

| 6β-hydroxy-7α-thiomethylspironolactone | 405.2 | 343.1 |

| Spironolactone-d3 (IS) | 420.2 | 344.1 |

Experimental Workflow Diagram

Data Presentation

The quantitative performance of the method is summarized below. The calibration curves for all analytes were linear over the specified concentration ranges with a correlation coefficient (r²) greater than 0.99.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |

| Spironolactone | 0.5 - 200 | 0.5 |

| Canrenone | 0.2 - 200 | 0.2 |

| 7α-thiomethylspironolactone | 1.0 - 200 | 1.0 |

| 6β-hydroxy-7α-thiomethylspironolactone | 1.0 - 200 | 1.0 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Spironolactone | 1.5 | 5.8 | 7.2 | 102.5 |

| 50 | 3.1 | 4.5 | 98.7 | |

| 150 | 2.5 | 3.8 | 101.1 | |

| Canrenone | 0.6 | 6.2 | 8.1 | 97.9 |

| 50 | 2.8 | 4.1 | 103.2 | |

| 150 | 2.1 | 3.5 | 99.5 | |

| 7α-thiomethylspironolactone | 3.0 | 4.5 | 6.3 | 104.3 |

| 50 | 2.2 | 3.9 | 98.1 | |

| 150 | 1.9 | 3.1 | 100.8 | |

| 6β-hydroxy-7α-thiomethylspironolactone | 3.0 | 4.9 | 6.8 | 101.7 |

| 50 | 2.5 | 4.2 | 99.0 | |

| 150 | 2.0 | 3.3 | 102.4 |

The described LC-MS/MS method using Spironolactone-d3 as an internal standard provides a sensitive, specific, and reliable approach for the simultaneous quantification of spironolactone and its major active metabolites in plasma. The simple sample preparation procedure and the rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and preclinical research, aiding in the comprehensive pharmacokinetic characterization of spironolactone.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. pfizermedical.com [pfizermedical.com]

- 4. The metabolism and biopharmaceutics of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of spironolactone metabolites in plasma and target organs of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Application Note: High-Throughput Analysis of Spironolactone and Spironolactone-d3 by LC-MS/MS in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of spironolactone and its deuterated internal standard, spironolactone-d3, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and other drug development applications requiring the accurate measurement of spironolactone in a biological matrix.

Introduction

Spironolactone is a potassium-sparing diuretic and a competitive antagonist of aldosterone. It is widely used in the treatment of conditions such as heart failure, hypertension, and edema. Accurate and sensitive quantification of spironolactone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed. This application note provides a detailed protocol for the analysis of spironolactone and its internal standard, spironolactone-d3, in human plasma.

Experimental

Materials and Reagents

-

Spironolactone and Spironolactone-d3 certified reference standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of spironolactone and spironolactone-d3 from human plasma.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (spironolactone-d3).

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column to achieve good peak shape and resolution for spironolactone and its internal standard.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 5 minutes |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are quantified using multiple reaction monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

The following MRM transitions were used for the quantification and confirmation of spironolactone and spironolactone-d3. The transition for spironolactone-d3 is predicted based on the fragmentation pattern of spironolactone and its d6 isotopologue, as a direct literature source for spironolactone-d3-1 was not found.[1]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Spironolactone | 341.2 | 107.2 | 100 | 30 | 25 |

| Spironolactone-d3 | 344.2 (predicted) | 107.2 | 100 | 30 | 25 |

Results and Discussion

This LC-MS/MS method demonstrates excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of spironolactone in human plasma. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The simple protein precipitation protocol allows for high-throughput analysis, making it suitable for studies with large sample numbers.

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of Spironolactone.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of spironolactone in human plasma. The combination of a straightforward sample preparation protocol and a rapid and sensitive analytical method makes it an ideal tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and other related studies of spironolactone.

References

Application Notes: Spironolactone-d3-1 in Therapeutic Drug Monitoring (TDM) Assays

Introduction

Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various conditions, including heart failure, hypertension, and edema.[1][2] Therapeutic drug monitoring (TDM) of spironolactone and its active metabolites, such as canrenone, is crucial for optimizing therapeutic outcomes and minimizing adverse effects, particularly the risk of hyperkalemia.[3] Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to their ability to compensate for variability during sample preparation and analysis. Spironolactone-d3-1 is a deuterated analog of spironolactone designed for use as an internal standard in such assays, ensuring high accuracy and precision.

These application notes provide a comprehensive overview and a detailed protocol for the use of this compound in the therapeutic drug monitoring of spironolactone in human plasma by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of spironolactone using deuterated internal standards. The data is compiled from various validated methods and is representative of the expected performance when using this compound.

Table 1: Calibration Curve and Linearity Data

| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Spironolactone | Spironolactone-d6 | 0.5 - 150 | > 0.99 | [4] |

| Spironolactone | Canrenone-d6 | 1 - 200 | > 0.99 | [5] |

| Spironolactone | Not specified | 2.77 - 184.50 | Not specified | [6] |

| Spironolactone | Estazolam | 2 - 300 | Not specified | |

| Spironolactone | Not specified | 10 - 400 | Not specified |

Table 2: Accuracy and Precision Data

| Analyte | Internal Standard | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Spironolactone | Spironolactone-d6 | 1.5, 75, 120 | 0.89 - 6.00 | 1.20 - 10.51 | 96.90 - 105.08 | [4] |

| Spironolactone | Canrenone-d6 | 30, 100 | < 15 | < 15 | 85 - 115 | [5] |

| Spironolactone | Not specified | 9.23, 27.68, 73.81 | 3.1 - 13.9 | 3.1 - 13.9 | Not specified | [6] |

| Spironolactone | Estazolam | 5, 50, 250 | < 10 | < 10 | 85 - 115 | |

| Spironolactone | Not specified | Not specified | < 10 | < 10 | Not specified |

Table 3: Recovery Data

| Analyte | Internal Standard | Extraction Method | Mean Recovery (%) | Reference |

| Spironolactone | Not specified | Liquid-Liquid Extraction | > 80 | |

| Spironolactone | Not specified | Protein Precipitation | 99.7 | [6] |

Metabolic Pathway of Spironolactone

Spironolactone undergoes extensive and rapid metabolism in the liver. The two main pathways involve the removal of the sulfur moiety to form canrenone, an active metabolite, and the retention of the sulfur group to form 7α-thiomethylspironolactone and 6β-hydroxy-7α-thiomethylspironolactone. Canrenone is a major active metabolite and is often monitored alongside the parent drug.

Experimental Protocols

The following is a detailed protocol for the quantification of spironolactone in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is adapted from validated methods for spironolactone analysis.[4][6]

1. Materials and Reagents

-

Spironolactone certified reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (drug-free)

-

Calibrators and Quality Control (QC) samples

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 3.0 x 100 mm, 3 µm)

3. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of spironolactone and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the spironolactone stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound in the same diluent at an appropriate concentration (e.g., 100 ng/mL).

4. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 25 µL of the this compound working solution and vortex briefly.

-

Add 500 µL of methyl tert-butyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

5. LC-MS/MS Parameters

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A typical gradient would be to start at 30% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Spironolactone: m/z 341.2 → 107.2[4]

-

This compound: The transition for this compound would be approximately m/z 344.2 → 107.2 (The exact precursor ion will depend on the position of the deuterium labels, but the product ion is likely to be the same as for spironolactone).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

6. Data Analysis and Quantification

-

Integrate the peak areas for spironolactone and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of spironolactone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the therapeutic drug monitoring assay for spironolactone using this compound.

References

- 1. [PDF] Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection | Semantic Scholar [semanticscholar.org]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. biomed.papers.upol.cz [biomed.papers.upol.cz]

- 4. scispace.com [scispace.com]

- 5. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioequivalence Studies of Spironolactone Formulations using Spironolactone-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting bioequivalence (BE) studies of spironolactone formulations. It outlines the use of Spironolactone-d3 as an internal standard (IS) for accurate quantification of spironolactone in biological matrices, typically human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various conditions, including heart failure, hypertension, and edema.[1] To ensure the therapeutic equivalence of generic spironolactone formulations, regulatory agencies require bioequivalence studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.

Accurate and precise quantification of spironolactone and its major active metabolite, canrenone, in plasma is crucial for these studies. The use of a stable isotope-labeled internal standard, such as Spironolactone-d3, is the gold standard for LC-MS/MS-based bioanalytical methods. Spironolactone-d3 mimics the analyte's behavior during sample preparation and analysis, correcting for potential matrix effects and variability, thereby ensuring the reliability of the results.

Metabolic Pathway of Spironolactone

Spironolactone is extensively metabolized in the liver. The biotransformation follows two primary pathways: one involving the removal of the sulfur-containing acetyl group to form canrenone, and another where the sulfur is retained, leading to the formation of metabolites such as 7α-thiomethylspironolactone (TMS) and 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[2][3] Canrenone is a major active metabolite and is often also quantified in bioequivalence studies.[4][5]

Bioanalytical Method using Spironolactone-d3

The following protocol describes a typical LC-MS/MS method for the quantification of spironolactone in human plasma for a bioequivalence study.

Experimental Workflow

The general workflow for sample analysis in a bioequivalence study involves sample collection, preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents

-

Spironolactone reference standard

-

Spironolactone-d3 internal standard

-

Canrenone reference standard

-

Human plasma (blank, from a certified vendor)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (ultrapure)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Methylene chloride (HPLC grade)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Thaw plasma samples at room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of Spironolactone-d3 internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and methylene chloride, 80:20 v/v).[4][6]

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| LC Column | C18 column (e.g., 3.0 x 100 mm, 3 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: Methanol |

| Gradient | Isocratic, e.g., 70% B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Spironolactone: m/z 341.2 → 107.2Spironolactone-d3: m/z 344.2 → 107.2 (example)Canrenone: m/z 341.2 → 107.2 |

| Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

Note: The exact MRM transitions for Spironolactone-d3 may vary depending on the position of the deuterium labels. The above is a hypothetical example. The transition for Spironolactone and Canrenone are based on published methods.[4][6]

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 over a range of 0.5 - 150 ng/mL |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability established under various conditions (freeze-thaw, short-term, long-term) |

Quantitative Validation Data Summary

The following table summarizes typical validation results from a published LC-MS/MS method for spironolactone.[4][6]

| Parameter | Spironolactone | Canrenone |

| Linearity Range (ng/mL) | 0.5 - 150 | 2 - 300 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Intra-day Precision (%RSD) | 0.89 - 6.00 | < 10 |

| Inter-day Precision (%RSD) | 1.20 - 10.51 | < 10 |

| Intra-day Accuracy (%) | 96.90 - 105.08 | 85 - 115 |

| Inter-day Accuracy (%) | 97.99 - 104.13 | 85 - 115 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 2 |

Pharmacokinetic Data from Bioequivalence Studies

The primary pharmacokinetic parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).

Pharmacokinetic Parameters for Spironolactone and Canrenone

The following table presents example pharmacokinetic data from a bioequivalence study of a 100 mg spironolactone formulation.[5]

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Spironolactone | ||

| Cmax (ng/mL) | 48.34 ± 21.16 | 47.40 ± 23.40 |

| AUC(0-t) (ng·h/mL) | 148.35 ± 39.5 | 144.39 ± 53.02 |

| Canrenone | ||

| Cmax (ng/mL) | 122.90 ± 27.70 | 123.35 ± 27.29 |

| AUC(0-t) (ng·h/mL) | 1873.36 ± 318.10 | 1911.28 ± 355.60 |

Conclusion

The use of Spironolactone-d3 as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of spironolactone in human plasma for bioequivalence studies. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these methodologies and rigorous validation will ensure the generation of high-quality data to support regulatory submissions.

References

- 1. Spironolactone - Wikipedia [en.wikipedia.org]

- 2. The metabolism and biopharmaceutics of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pfizermedical.com [pfizermedical.com]

- 4. Analysis of metabolites--a new approach to bioequivalence studies of spironolactone formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioequivalence assessment of two formulations of spironolactone in Chinese healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for Spironolactone-d3 in Research

References

- 1. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pfizermedical.com [pfizermedical.com]

- 3. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spironolactone as a potential new pharmacotherapy for alcohol use disorder: convergent evidence from rodent and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Spironolactone-d3 & Matrix Effects

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects when using Spironolactone-d3 as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: My Spironolactone-d3 internal standard (IS) signal is inconsistent or suppressed. What could be the cause?

A1: Inconsistent or suppressed signal in your Spironolactone-d3 internal standard is often a primary indicator of matrix effects. This phenomenon arises from co-eluting endogenous or exogenous components in your sample matrix (e.g., plasma, urine) that interfere with the ionization of the IS in the mass spectrometer's source. This can lead to either a decreased (ion suppression) or, less commonly, an increased (ion enhancement) signal.

Q2: I'm using a deuterated internal standard. Shouldn't that automatically correct for matrix effects?

A2: While stable isotope-labeled internal standards like Spironolactone-d3 are the gold standard for mitigating matrix effects, they are not always a perfect solution.[1][2] For effective compensation, the analyte and the internal standard must co-elute perfectly and experience the same degree of ionization suppression or enhancement.[3] However, issues like the "deuterium isotope effect" can cause slight chromatographic separation between Spironolactone and Spironolactone-d3, leading to what is known as "differential matrix effects."[1]

Q3: What are "differential matrix effects" and how do they affect my results?

A3: Differential matrix effects occur when the analyte (Spironolactone) and its deuterated internal standard (Spironolactone-d3) experience different levels of ion suppression or enhancement.[1] This can happen if they are not perfectly co-eluting due to the deuterium isotope effect, which can alter the molecule's lipophilicity and retention time.[3] If they separate, even slightly, they may elute into regions of the chromatogram with varying concentrations of interfering matrix components, leading to inaccurate quantification.

Q4: How can I determine if I have a matrix effect issue?

A4: There are two primary experimental approaches to assess matrix effects:

-

Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occurs. A constant flow of Spironolactone and Spironolactone-d3 is infused into the mobile phase after the analytical column, and a blank matrix sample is injected. Dips or peaks in the baseline signal indicate retention times where co-eluting matrix components are causing interference.[4]

-

Post-Extraction Spike Analysis: This quantitative method compares the peak area of an analyte spiked into a blank, extracted matrix sample to the peak area of the same analyte in a neat solution (e.g., mobile phase). A significant difference in the peak areas indicates the presence of matrix effects.

Q5: My results show ion suppression for both Spironolactone and Spironolactone-d3. What are my next steps?

A5: If both your analyte and internal standard are suppressed to a similar degree, the internal standard may still be providing adequate correction. However, if the suppression is severe, it can negatively impact the sensitivity of your assay. Consider the following strategies to reduce the overall matrix effect:

-

Improve Sample Preparation: Enhance your sample clean-up procedure to more effectively remove interfering components. Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than a simple protein precipitation.

-

Optimize Chromatography: Adjust your chromatographic method to separate Spironolactone and Spironolactone-d3 from the regions of ion suppression identified through post-column infusion. This could involve changing the mobile phase composition, gradient profile, or using a different stationary phase.

-

Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components. However, be mindful that this will also dilute your analyte, potentially impacting assay sensitivity.

Troubleshooting Guides

Guide 1: Diagnosing Matrix Effects

This guide will help you determine if matrix effects are impacting your analysis.

Symptoms:

-

Poor reproducibility of quality control (QC) samples.

-

Inconsistent internal standard response across samples.

-

Inaccurate results that do not align with expected concentrations.

-

Signal suppression or enhancement observed in the analyte and/or internal standard.

Experimental Protocol: Post-Extraction Spike Analysis

-